molecular formula C31H32N2O6 B11625260 3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-1-[3-(morpholin-4-yl)propyl]-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-1-[3-(morpholin-4-yl)propyl]-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11625260
M. Wt: 528.6 g/mol
InChI Key: RCEBGIFYXXVNAH-ORIPQNMZSA-N
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Description

3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-1-[3-(morpholin-4-yl)propyl]-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-1-[3-(morpholin-4-yl)propyl]-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one involves multiple steps, each requiring specific reagents and conditionsThe reaction conditions typically involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions and can be optimized for the continuous production of the compound .

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-1-[3-(morpholin-4-yl)propyl]-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The conditions typically involve specific solvents, temperatures, and catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl groups would yield alcohols .

Scientific Research Applications

3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-1-[3-(morpholin-4-yl)propyl]-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-1-[3-(morpholin-4-yl)propyl]-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 3-hydroxy-4-methoxyphenylacetic acid
  • 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)prop-2-enone

Uniqueness

Compared to similar compounds, 3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-1-[3-(morpholin-4-yl)propyl]-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has a unique combination of functional groups that confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C31H32N2O6

Molecular Weight

528.6 g/mol

IUPAC Name

(4E)-4-[hydroxy-(4-methoxyphenyl)methylidene]-1-(3-morpholin-4-ylpropyl)-5-(3-phenoxyphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C31H32N2O6/c1-37-24-13-11-22(12-14-24)29(34)27-28(23-7-5-10-26(21-23)39-25-8-3-2-4-9-25)33(31(36)30(27)35)16-6-15-32-17-19-38-20-18-32/h2-5,7-14,21,28,34H,6,15-20H2,1H3/b29-27+

InChI Key

RCEBGIFYXXVNAH-ORIPQNMZSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC(=CC=C4)OC5=CC=CC=C5)/O

Canonical SMILES

COC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC(=CC=C4)OC5=CC=CC=C5)O

Origin of Product

United States

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